![molecular formula C27H23N3OS B2505041 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922852-12-8](/img/structure/B2505041.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H23N3OS and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Thiazole and thiadiazole derivatives, including compounds similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide, have shown significant anticancer activity. For example, Sedanur Ekrek et al. (2022) synthesized a series of these compounds and found they induced apoptosis in cancer cells, exhibiting notable anticancer activity against cervical, breast, and colorectal cancer cell lines (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Anti-Inflammatory and Analgesic Properties
Thiazole derivatives also exhibit potential anti-inflammatory and analgesic properties. A study by H. Thabet et al. (2011) synthesized various thiazole derivatives and screened them for these properties, demonstrating their potential as therapeutic agents in inflammation and pain management (Thabet, Helal, Salem, & Abdelaal, 2011).
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds like 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been studied for their potential anti-Parkinson's activity. S. Gomathy et al. (2012) found that certain derivatives exhibited significant free radical scavenging activity and showed promising results in an in vivo anti-Parkinson's screening using a rat model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial properties. Studies like those conducted by S. Bondock et al. (2008) have revealed that these compounds can be effective as antimicrobial agents, highlighting their potential use in combating various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Thiazole derivatives
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis of similar compounds
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-14-19(2)26-24(15-18)29-27(32-26)30(17-22-11-5-6-13-28-22)25(31)16-21-10-7-9-20-8-3-4-12-23(20)21/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRPCGSKTJOXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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